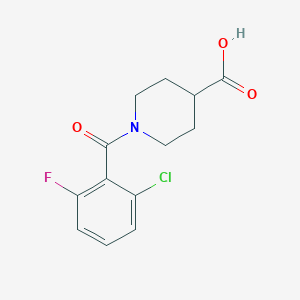![molecular formula C13H12N4O4S B254329 Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to exert its antibacterial, antifungal, and antiviral properties by inhibiting the growth and replication of microorganisms. It is also believed to exhibit its anticancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. In addition, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under various conditions and can be stored for long periods of time. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate. These include further studies to determine its mechanism of action, its potential use as a fluorescent probe for the detection of metal ions, and its potential use in combination with other drugs for the treatment of various diseases. Further studies are also needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It has been extensively studied for its antibacterial, antifungal, antiviral, and anticancer properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Further studies are needed to determine its safety and efficacy in vivo and to explore its potential applications in other scientific research fields.
Métodos De Síntesis
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form 2-(4-nitrobenzylidene) hydrazinecarbothioamide. The second step involves the reaction of the resultant compound with methyl acetoacetate to form this compound.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C13H12N4O4S |
|---|---|
Peso molecular |
320.33 g/mol |
Nombre IUPAC |
methyl 4-methyl-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c1-8-11(12(18)21-2)22-13(15-8)16-14-7-9-3-5-10(6-4-9)17(19)20/h3-7H,1-2H3,(H,15,16)/b14-7+ |
Clave InChI |
ILBAZZIATFVTLA-VGOFMYFVSA-N |
SMILES isomérico |
CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![ethyl 2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B254257.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)


![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)




